2,6,8-Trimethyldecane

Gas Chromatography VOC Analysis Retention Index

2,6,8-Trimethyldecane is a C13 branched alkane (molecular formula C13H28, MW 184.36 g/mol) in which a decane backbone bears methyl substituents at the 2-, 6-, and 8-positions. It is classified as a volatile organic compound (VOC) and a branched saturated hydrocarbon.

Molecular Formula C13H28
Molecular Weight 184.36 g/mol
CAS No. 62108-26-3
Cat. No. B1199641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6,8-Trimethyldecane
CAS62108-26-3
Molecular FormulaC13H28
Molecular Weight184.36 g/mol
Structural Identifiers
SMILESCCC(C)CC(C)CCCC(C)C
InChIInChI=1S/C13H28/c1-6-12(4)10-13(5)9-7-8-11(2)3/h11-13H,6-10H2,1-5H3
InChIKeySWDJLVOSNCGQGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6,8-Trimethyldecane (CAS 62108-26-3): Branched C13 Alkane for Analytical Standards, Biomarker Research, and VOC Profiling


2,6,8-Trimethyldecane is a C13 branched alkane (molecular formula C13H28, MW 184.36 g/mol) in which a decane backbone bears methyl substituents at the 2-, 6-, and 8-positions [1]. It is classified as a volatile organic compound (VOC) and a branched saturated hydrocarbon [2]. This compound has been formally annotated with five distinct biological roles—mammalian metabolite, human metabolite, plant metabolite, fungal metabolite, and volatile oil component—by the ChEBI ontology [3]. It has been experimentally detected in exhaled breath, plant volatile emissions (notably from Osmanthus fragrans and Syringa oblata), animal rendering emissions, and feces, establishing its cross-domain occurrence as an analytically relevant VOC [4][5].

Why Generic Substitution of 2,6,8-Trimethyldecane with Other C13 Branched Alkane Isomers Is Analytically Unsound


Trimethyldecane exists as numerous positional isomers, each with distinct methyl-group arrangements along the decane backbone. These structural variations generate measurably different physicochemical properties—including Kovats retention indices, boiling points, and enthalpies of vaporization—that preclude interchangeable use in chromatographic method development, biomarker validation, or metabolomics reference-standard workflows [1]. Specifically, the 2,6,8-substitution pattern produces a Kovats retention index (RI) of 1104 on semi-standard non-polar columns, which differs substantially from the RI of 1058 reported for the closely related 2,6,7-trimethyldecane isomer [2]. Such 46-unit RI separation is analytically significant and enables unambiguous chromatographic resolution. Furthermore, the 2,6,8-isomer carries unique biological-role annotations in authoritative databases and appears as a specific component of validated multi-marker diagnostic panels that have not been demonstrated for its positional isomers. Substituting any other trimethyldecane isomer, or a straight-chain C13 alkane such as n-tridecane, would compromise the specificity, reproducibility, and regulatory defensibility of analytical methods that rely on this exact compound [3].

Quantitative Differentiation Evidence for 2,6,8-Trimethyldecane Versus Closest Analogs


Kovats Retention Index Separation: 2,6,8-Trimethyldecane (RI 1104) vs. 2,6,7-Trimethyldecane (RI 1058) on Semi-Standard Non-Polar Columns

On semi-standard non-polar GC columns, 2,6,8-trimethyldecane exhibits an experimentally determined Kovats retention index (RI) of 1104, measured on a DB-5 MS capillary column (30 m × 0.25 mm × 1.0 μm) with helium carrier gas [1]. In contrast, its positional isomer 2,6,7-trimethyldecane yields a Kovats RI of 1058 on the same column-type class (semi-standard non-polar), as catalogued by the NIST Mass Spectrometry Data Center . The resulting ΔRI of 46 units substantially exceeds the typical threshold for baseline chromatographic resolution, ensuring unambiguous identification of the 2,6,8-isomer in complex VOC mixtures.

Gas Chromatography VOC Analysis Retention Index Isomer Resolution

Boiling Point Differentiation: 2,6,8-Trimethyldecane (213.1°C) vs. 2,2,3-Trimethyldecane (221.4°C) Under Standard Atmospheric Pressure

The predicted normal boiling point of 2,6,8-trimethyldecane is 213.1 ± 7.0 °C at 760 mmHg, as computed by ACD/Labs and reported in ChemSpider . Under the same prediction methodology, the isomer 2,2,3-trimethyldecane has a predicted boiling point of 221.4 ± 7.0 °C at 760 mmHg . The ~8.3 °C lower boiling point of the 2,6,8-isomer reflects the influence of methyl-group spacing on molecular surface area and intermolecular van der Waals forces, and may affect headspace partitioning behavior in SPME-GC-MS workflows.

Boiling Point Physical Chemistry Distillation Isomer Comparison

Clinical Diagnostic Relevance: 2,6,8-Trimethyldecane as Part of a Validated T2DM Breath Biomarker Panel with 97.9% Sensitivity and 100% Specificity

In a GC-MS-based breath metabolomics study (T2DM n=48, healthy controls n=39), Yan et al. (2014) identified eight differentially expressed breath metabolites for type 2 diabetes mellitus discrimination. The five-compound combination of isopropanol, 2,3,4-trimethylhexane, 2,6,8-trimethyldecane, tridecane, and undecane achieved a diagnostic sensitivity of 97.9% and a specificity of 100% using OPLS-DA modeling [1]. Notably, 2,6,8-trimethyldecane was identified as a contributing member of this optimal biomarker subset. No equivalent clinical validation data have been reported for other trimethyldecane positional isomers in T2DM breath diagnosis.

Breath Metabolomics Type 2 Diabetes Biomarker Panel Non-Invasive Diagnosis

Biological Role Annotation Breadth: 2,6,8-Trimethyldecane Carries Five Distinct ChEBI Biological Role Classifications

According to the ChEBI (Chemical Entities of Biological Interest) ontology, 2,6,8-trimethyldecane (CHEBI:88814) is formally annotated with five distinct biological roles: mammalian metabolite, human metabolite, plant metabolite, fungal metabolite, and volatile oil component—in addition to its classification as a combustion product of natural gas [1]. This multi-role annotation is specifically assigned to the 2,6,8-isomer and is curated based on experimental detection evidence across diverse biological matrices. In contrast, closely related positional isomers such as 2,6,7-trimethyldecane (CHEBI:132231) carry fewer or different role annotations, reflecting the biological specificity of the 2,6,8-substitution pattern [2].

Metabolomics Cheminformatics Biological Ontology Multi-Role Compound

Enthalpy of Vaporization Comparison Across Three Trimethyldecane Isomers: 2,6,8- (43.1 kJ/mol), 2,6,7- (43.5 kJ/mol), and 2,2,3- (43.9 kJ/mol)

The predicted enthalpy of vaporization (ΔHvap) for 2,6,8-trimethyldecane is 43.1 ± 0.8 kJ/mol, as computed by ACD/Labs and reported in ChemSpider . This value is incrementally lower than that of 2,6,7-trimethyldecane (43.5 ± 0.8 kJ/mol) and 2,2,3-trimethyldecane (43.9 ± 0.8 kJ/mol) , representing differences of 0.4 and 0.8 kJ/mol respectively. While these differences are modest in absolute magnitude, the directional trend—lower ΔHvap for the more evenly spaced 2,6,8-substitution pattern—is consistent with reduced intermolecular dispersion forces arising from less efficient molecular packing.

Thermodynamics Vaporization Enthalpy Isomer Comparison Physicochemical Profiling

Optimal Research and Industrial Application Scenarios for 2,6,8-Trimethyldecane Based on Verified Differentiation Evidence


GC-MS Biomarker Discovery and Breath Metabolomics Studies Requiring Isomer-Specific VOC Identification

In breath metabolomics research targeting type 2 diabetes mellitus (T2DM) or other metabolic disorders, 2,6,8-trimethyldecane is the specific isomer validated as a component of the optimal five-marker breath panel (97.9% sensitivity, 100% specificity) by Yan et al. (2014) [1]. Any study aiming to replicate, validate, or clinically translate this breath-biomarker model must source the exact 2,6,8-isomer as a reference standard, as the GC retention time and mass spectral fragmentation pattern used in the original OPLS-DA model are isomer-specific. The experimentally established Kovats RI of 1104 on DB-5 MS columns provides an additional orthogonal confirmation parameter for unambiguous peak assignment [2].

Environmental VOC Monitoring and Biofiltration Efficiency Assessment

2,6,8-Trimethyldecane was identified and quantified as a characteristic gas-phase emission component in animal rendering processes, and its concentration changes were tracked before and after biofiltration treatment by Luo and Agnew (2001) [2]. The compound's established Kovats RI (1104) and GC-MS spectral library entries (NIST #61643, Wiley Registry) make it a reliable target analyte for environmental odor monitoring programs. The 46-unit RI separation from the nearest eluting positional isomer (2,6,7-trimethyldecane, RI 1058) ensures interference-free quantification in complex emission matrices .

Plant Volatile Profiling and Natural Product Authentication

2,6,8-Trimethyldecane has been experimentally confirmed as a volatile constituent emitted by specific plant species including Osmanthus fragrans (sweet osmanthus), Syringa oblata var. alba (early lilac), and Cordia sebestena [3][4]. For natural product authentication, botanical chemotyping, and plant metabolomics studies, sourcing the 2,6,8-isomer as an authentic reference standard is critical for confirming its presence through retention-index matching and mass spectral comparison, as other trimethyldecane isomers may co-occur or be misidentified in untargeted GC-MS workflows.

Multi-Kingdom Metabolomics Database Construction and Metabolite Ontology Curation

Given its unique ChEBI annotation encompassing five distinct biological roles—mammalian, human, plant, and fungal metabolite, plus volatile oil component—2,6,8-trimethyldecane serves as a high-value reference compound for cross-kingdom metabolomics database development [4]. Its detection in human feces, exhaled breath, plant floral volatiles, and fungal metabolomes makes it a useful multi-context standard for laboratories building comprehensive spectral libraries or validating metabolite identification pipelines. Procurement of this specific isomer ensures alignment with the curated ChEBI entry CHEBI:88814 and its associated cross-references in HMDB, PubChem, and KNApSAcK.

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